molecular formula C11H11NO3 B1418949 Methyl 2-(prop-2-enamido)benzoate CAS No. 104774-81-4

Methyl 2-(prop-2-enamido)benzoate

Cat. No.: B1418949
CAS No.: 104774-81-4
M. Wt: 205.21 g/mol
InChI Key: UWPOXRRFZCQGRX-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-enamido)benzoate is a synthetic compound belonging to the class of acrylamide derivatives. It has garnered attention due to its unique chemical structure and biological activity, making it valuable in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(prop-2-enamido)benzoate typically involves the reaction of methyl anthranilate with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(prop-2-enamido)benzoate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as halogens and nitro groups.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Halogenated or nitrated derivatives.

    Oxidation Products: Carboxylic acids or other oxidized forms.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Methyl 2-(prop-2-enamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(prop-2-enamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Methyl benzoate: A simpler ester with different chemical properties and applications.

    Methyl 2-methoxybenzoate: An analog with similar structural features but different biological activity.

    Methyl 3-methoxybenzoate: Another analog with distinct chemical and biological properties.

Uniqueness: Methyl 2-(prop-2-enamido)benzoate stands out due to its unique combination of an acrylamide group and a benzoate ester, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

methyl 2-(prop-2-enoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-10(13)12-9-7-5-4-6-8(9)11(14)15-2/h3-7H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPOXRRFZCQGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252713
Record name Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104774-81-4
Record name Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104774-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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